N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
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Description
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide, also known as MEBN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEBN belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Anti-inflammatory Applications
The compound has been utilized in the synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones , which exhibit potent anti-inflammatory activities . This suggests its potential as a valuable hit for drug development targeting inflammatory diseases.
Organic Synthesis
It serves as a precursor in copper-promoted cascade reactions to develop tricyclic compounds with moderate to good yields . These reactions are crucial for creating complex organic molecules that can have various pharmaceutical applications.
Solvent Effects in Synthesis
The compound demonstrates the importance of solvent choice in regio- and stereo-selective reactions . Understanding these effects can lead to more efficient synthesis of desired isomers in pharmaceutical compounds.
Transacetalization Reactions
Research indicates that derivatives of this compound can undergo transacetalization without the need for an external catalyst . This property could be exploited in the synthesis of other therapeutic agents.
Development of Imines
The compound is involved in the formation of imines by refluxing corresponding aldehydes and amines . Imines are valuable intermediates in organic synthesis and can be used to create a variety of biologically active molecules.
Enamine Chemistry
It has been used to study the formation of 2-alkoxy-3-enamines and their selectivity for the Z-isomer . Enamines are versatile intermediates in organic chemistry, often used in the synthesis of alkenes, ketones, and other functional groups.
Catalyst-Free Reactions
The compound’s derivatives can participate in reactions that do not require an external catalyst, which is beneficial for developing environmentally friendly and cost-effective synthetic methods .
Drug Development
Due to its role in synthesizing compounds with anti-inflammatory properties, it has significant implications in the development of new drugs . The ability to create compounds with specific biological activities is crucial for pharmaceutical research.
properties
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-3-19-13-9-5-7-11-15(13)22-17(19)18-16(20)12-8-4-6-10-14(12)21-2/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBSWCZETRMRLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide |
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